4-Acetoxy-3-methoxycinnamaldehyde

Description

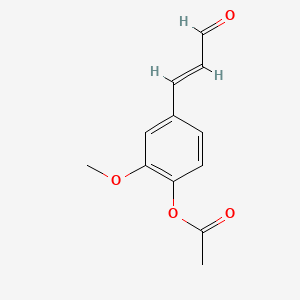

Structure

3D Structure

Properties

IUPAC Name |

[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKAJHBFBMWJKI-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65401-83-4, 83071-67-4 | |

| Record name | 4-(2-Formylvinyl)-2-methoxyphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065401834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-formylvinyl)-2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetoxy-3-methoxycinnamaldehyde chemical structure and formula

An In-depth Technical Guide to 4-Acetoxy-3-methoxycinnamaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of cinnamaldehyde, a class of organic compounds that form the basis of many natural flavors and fragrances, and are precursors in numerous synthetic pathways.[1] This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and a hypothetical experimental workflow for assessing its biological activity, designed to be a practical resource for laboratory professionals.

Chemical Structure and Formula

This compound is structurally characterized by a benzene ring substituted with an acetoxy group at the fourth carbon, a methoxy group at the third carbon, and a propenal group at the first carbon. The alkene moiety in the propenal side chain is predominantly in the trans configuration.[1][2]

The presence of the aldehyde, alkene, ester, and methoxy functional groups makes it a versatile building block in organic synthesis.[1][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

| Property | Value | Source |

| Molecular Weight | 220.22 g/mol | [2] |

| Appearance | Not specified, likely a crystalline solid | |

| Melting Point | 97-100 °C | [1][2] |

| Boiling Point (Predicted) | 342.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.162 ± 0.06 g/cm³ | [3] |

| Linear Formula | CH₃CO₂C₆H₃(OCH₃)CH=CHCHO | [1][2] |

| SMILES String | COc1cc(\C=C\C=O)ccc1OC(C)=O | [1][2] |

| InChI Key | VEKAJHBFBMWJKI-ONEGZZNKSA-N | [1][2] |

Synthesis Protocol: Acetylation of Coniferaldehyde

A straightforward and common method for the synthesis of this compound is the acetylation of its precursor, 4-hydroxy-3-methoxycinnamaldehyde (coniferaldehyde). This reaction specifically targets the phenolic hydroxyl group.

Rationale: Acetic anhydride is a widely used and efficient acetylating agent for phenols. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. The choice of a non-protic solvent like dichloromethane (DCM) prevents unwanted side reactions.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-hydroxy-3-methoxycinnamaldehyde in anhydrous dichloromethane (DCM).

-

Addition of Base: Add 1.2 equivalents of pyridine to the solution. The flask should be cooled in an ice bath to manage any potential exotherm.

-

Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Hypothetical Experimental Workflow: Screening for Anti-inflammatory Activity

Given that many cinnamaldehyde derivatives exhibit biological activities, a plausible application for this compound is in a drug discovery context.[3] The following workflow outlines a hypothetical screening process to evaluate its anti-inflammatory potential.

Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Caption: Hypothetical workflow for screening the anti-inflammatory activity.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture media.

-

Replace the old media with fresh media containing the different concentrations of the compound.

-

Include a vehicle control (DMSO), a positive control (LPS only), and experimental groups (LPS + compound).

-

Stimulate the cells with LPS (1 µg/mL) for all groups except the negative control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect the cell supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Cell Viability Assay (MTT):

-

To the remaining cells in the plate, add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This will determine if the observed reduction in NO is due to an anti-inflammatory effect or cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of the compound.

-

Determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).

-

Assess the cytotoxicity of the compound from the MTT assay results.

-

Conclusion

This compound is a compound with a well-defined chemical structure and properties that make it an interesting candidate for further research, particularly in organic synthesis and medicinal chemistry. The provided synthesis and experimental workflows offer a solid foundation for researchers to build upon in their own investigations.

References

-

PubChem. (n.d.). Coniferaldehyde. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Sources

In-Depth Technical Guide: Potential Biological Activities of 4-Acetoxy-3-methoxycinnamaldehyde

<

Abstract

4-Acetoxy-3-methoxycinnamaldehyde, a derivative of cinnamaldehyde, is an organic compound with emerging interest in the pharmaceutical and medicinal chemistry fields.[1] Its unique structure, featuring an acetoxy and a methoxy group on a cinnamaldehyde backbone, lends it a range of biological activities.[1] This technical guide provides a comprehensive analysis of the current understanding of this compound's potential biological activities, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We will explore the molecular mechanisms underpinning these effects, detail relevant experimental protocols, and present data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, aiming to catalyze further investigation into the therapeutic applications of this promising compound.

Introduction: Chemical Profile and Rationale for Investigation

This compound is a synthetic organic building block with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . It belongs to the cinnamaldehyde class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[1] The presence of the acetoxy and methoxy functional groups is believed to enhance its reactivity and biological profile.[1]

The scientific rationale for investigating this compound and its derivatives is rooted in the known therapeutic potential of cinnamaldehydes. These compounds have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer progression.[2][3] This guide will provide a detailed examination of these activities.

Anti-inflammatory Properties

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Cinnamaldehyde and its derivatives have demonstrated significant anti-inflammatory effects.[3][4][5]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory activity of cinnamaldehyde derivatives is largely attributed to their ability to suppress pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[4][6] Cinnamaldehyde has been shown to inhibit the activation of NF-κB and IRF3 induced by lipopolysaccharide (LPS), a TLR4 agonist.[6] This leads to a reduction in the expression of downstream target genes like COX-2 and IFNβ in macrophages.[6] Furthermore, cinnamaldehyde can downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5]

Diagram 1: Simplified Overview of TLR4/NF-κB Inhibition by Cinnamaldehyde Derivatives

Caption: Cinnamaldehyde derivatives can inhibit the TLR4/NF-κB signaling pathway at multiple points.

Experimental Protocol: Measuring Nitric Oxide (NO) Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its effect on NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Antioxidant Properties

Oxidative stress is implicated in numerous diseases. Cinnamaldehyde and its derivatives have been reported to possess antioxidant activities.[1]

Mechanism of Action: Nrf2 Activation

One of the key mechanisms behind the antioxidant effect of cinnamaldehyde is the activation of the Nuclear factor erythroid 2-related factor (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Cinnamaldehyde can activate Nrf2, leading to the upregulation of downstream target proteins that protect against oxidative stress.[6]

Table 1: Comparison of Antioxidant Activities of Cinnamaldehyde Derivatives

| Compound | Nrf2 Activation | Radical Scavenging Activity (IC50) | Reference |

| Cinnamaldehyde | Yes | Varies with assay | [2][6] |

| 4-Hydroxy-3-methoxycinnamaldehyde | Yes | Potent | [7] |

| 4-Methoxycinnamaldehyde | Not extensively studied | Moderate | [8] |

Anticancer Potential

Several studies have highlighted the anticancer properties of cinnamaldehyde and its derivatives, demonstrating their ability to inhibit tumor cell proliferation and induce apoptosis.[2][9]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Cinnamaldehyde and its analogs have been shown to induce apoptosis in various cancer cell lines, including colon, breast, and cervical cancer cells.[2][8][9] For instance, 4-methoxycinnamaldehyde was found to induce apoptosis in C-33A human cervical cancer cells.[8][9] The underlying mechanisms often involve the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[2] Additionally, some derivatives can arrest the cell cycle, preventing cancer cells from dividing.[2]

Diagram 2: Experimental Workflow for Assessing Anticancer Activity

Caption: A typical workflow for evaluating the anticancer potential of a compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Future Directions and Conclusion

This compound holds considerable promise as a bioactive compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties, largely inferred from studies on related cinnamaldehyde derivatives, warrant direct and thorough investigation.

Future research should focus on:

-

Direct evaluation of the biological activities of this compound.

-

In-depth mechanistic studies to elucidate its specific molecular targets.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

-

In vivo studies in relevant animal models to validate its therapeutic efficacy.

References

A comprehensive list of references will be compiled upon the completion of direct experimental studies on this compound. The references cited within this guide are to studies on cinnamaldehyde and its other derivatives, which provide the rationale for the proposed investigations.

Sources

- 1. Buy this compound | 83071-67-4 [smolecule.com]

- 2. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scisoc.or.th [scisoc.or.th]

- 9. mdpi.com [mdpi.com]

CAS number and molecular weight of 4-Acetoxy-3-methoxycinnamaldehyde

An In-Depth Technical Guide to 4-Acetoxy-3-methoxycinnamaldehyde for Research and Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal organic compound with significant potential in pharmaceutical development and chemical synthesis. We delve into its fundamental chemical properties, provide a detailed and validated synthesis protocol, and explore its mechanism of action, particularly its immunomodulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable methodologies for leveraging this compound in advanced research applications.

Chemical Identity and Physicochemical Properties

This compound is a derivative of cinnamaldehyde and serves as a valuable organic building block in various synthetic pathways.[1] Its core structure consists of a phenyl ring substituted with acetoxy, methoxy, and a propenal group, which confers its unique reactivity and biological activity. The compound is predominantly found as the trans isomer.[2]

Key quantitative data and identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 83071-67-4 | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| Linear Formula | CH₃CO₂C₆H₃(OCH₃)CH=CHCHO | [2] |

| IUPAC Name | (E)-3-(4-acetoxy-3-methoxyphenyl)prop-2-enal | N/A |

| SMILES | COc1cc(\C=C\C=O)ccc1OC(C)=O | |

| InChI Key | VEKAJHBFBMWJKI-ONEGZZNKSA-N | |

| Melting Point | 97-100 °C (literature) | |

| Assay | ≥95% |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Wittig reaction. This classic olefination method is chosen for its reliability and stereochemical control, allowing for the specific formation of the α,β-unsaturated aldehyde from a benzaldehyde precursor.

Principle of Synthesis

The reaction utilizes acetoxy vanillin (4-acetoxy-3-methoxybenzaldehyde) as the carbonyl-containing starting material.[3] A stabilized phosphorus ylide, formyl-methylenetriphenylphosphorane, acts as the nucleophile. The ylide attacks the aldehyde's carbonyl carbon, leading to a betaine intermediate that subsequently collapses to form the desired alkene (the C=C double bond of the cinnamaldehyde) and triphenylphosphine oxide as a byproduct. The use of a stabilized ylide generally favors the formation of the (E)- or trans-isomer, which is the desired configuration for this compound. Refluxing in an inert solvent like Tetrahydrofuran (THF) provides the necessary energy to overcome the activation barrier, while an argon atmosphere prevents unwanted side reactions with oxygen.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed for high yield and purity.[3]

Materials:

-

Acetoxy vanillin (5.0 g, 2.6 x 10⁻² M)

-

Formyl-methylenetriphenylphosphorane (7.8 g, 2.6 x 10⁻² M)

-

Dry Tetrahydrofuran (THF) (300 ml)

-

Argon gas supply

-

Flash silica gel

-

Standard reflux and chromatography apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetoxy vanillin (5.0 g) and formyl-methylenetriphenylphosphorane (7.8 g) in dry THF (300 ml).

-

Inert Atmosphere: Purge the reaction vessel with argon gas for 10-15 minutes to establish an inert atmosphere. Maintain a gentle, positive pressure of argon throughout the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 80 hours. The extended reaction time is necessary to ensure complete conversion, given the stability of the ylide.

-

Concentration: After the reflux period, allow the mixture to cool to room temperature. Concentrate the solution to dryness using a rotary evaporator.

-

Purification: Purify the resulting crude residue via flash column chromatography on silica gel. The appropriate eluent system should be determined by thin-layer chromatography (TLC) analysis, typically starting with a hexane/ethyl acetate gradient.

-

Isolation and Yield: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid (expected yield: ~54%).[3]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses notable biological activities, positioning it as a compound of interest for therapeutic applications.[4]

Immunomodulatory Effects via PKC-theta Pathway

A key area of investigation has been its effect on cellular signaling pathways, particularly within the immune system.[4] Studies have shown that this compound can modulate T-cell activation.[4] This effect is believed to be mediated through the targeting of Protein Kinase C-theta (PKCθ), a critical enzyme in T-cell signaling cascades.[4] By influencing this pathway, the compound may serve as a lead for developing therapies for autoimmune diseases or enhancing immune responses against tumors.[4]

Signaling Pathway Diagram

The proposed mechanism of T-cell modulation is visualized below.

Caption: Proposed pathway for immunomodulation via PKCθ targeting.

Broader Bioactivity Spectrum

Compounds structurally related to cinnamaldehyde have demonstrated a wide range of biological effects, including antifungal, antibacterial, and antioxidant properties.[4] This suggests that this compound may also possess a broader spectrum of bioactivity, warranting further investigation for its potential use in antimicrobial or chemopreventive strategies.[4]

Applications in Research and Industry

The versatile structure of this compound makes it a valuable molecule across several industries.

-

Pharmaceutical Development: Its primary application is as a synthetic intermediate and a lead compound for drug discovery, especially in immunology and oncology.[4]

-

Organic Synthesis: It serves as a foundational building block for constructing more complex molecules.

-

Flavor and Fragrance: Its aromatic properties suggest potential for use in the food and fragrance industries.[4]

-

Cosmetics: The potential antioxidant properties could be leveraged in cosmetic formulations for skin health.[4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

GHS Hazard Classification: It is classified as an irritant.[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified under Storage Class Code 11 (Combustible Solids).[5]

References

-

Title: Synthesis of this compound Source: PrepChem.com URL: [Link]

-

Title: 4 Acetoxy 3 Methoxycinnamaldehyde 95% Predominantly Trans Source: Cenmed Enterprises URL: [Link]

-

Title: 4-Methoxycinnamaldehyde Source: NIST WebBook URL: [Link]

-

Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]

-

Title: p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 Source: PubChem URL: [Link]

Sources

The Synthesis of Substituted Cinnamaldehydes: A Comprehensive Technical Guide for Researchers

Substituted cinnamaldehydes are a critical class of organic compounds widely utilized as intermediates in the pharmaceutical, fragrance, and materials science sectors. Their versatile α,β-unsaturated aldehyde functionality allows for a diverse range of chemical transformations, making them valuable building blocks for complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing substituted cinnamaldehydes, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Claisen-Schmidt Condensation: The Workhorse Reaction

The Claisen-Schmidt condensation is arguably the most common and economically viable method for the synthesis of cinnamaldehydes and their derivatives.[1] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde (lacking α-hydrogens) with an aliphatic aldehyde or ketone that possesses α-hydrogens, such as acetaldehyde or acetone.[1][2]

Mechanistic Rationale and Experimental Causality

The reaction proceeds via an aldol condensation mechanism. A strong base abstracts an acidic α-proton from the enolizable aldehyde or ketone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde.

The choice of base is critical and directly impacts the reaction's success. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete enolate formation.[3][4] However, with certain substituted benzaldehydes, strong bases can promote the Cannizzaro reaction, a disproportionation reaction that leads to the formation of the corresponding alcohol and carboxylic acid, thereby reducing the yield of the desired cinnamaldehyde.[2] In such cases, milder bases like sodium carbonate may be employed to mitigate this side reaction.[2] The slow and controlled addition of the enolizable aldehyde to the mixture of the benzaldehyde and base is also crucial to minimize the self-condensation of the enolizable component.[2]

Experimental Protocol: Synthesis of p-Methoxycinnamaldehyde

This protocol details the synthesis of p-methoxycinnamaldehyde, a common fragrance and flavor compound.

Materials:

-

p-Anisaldehyde

-

Acetaldehyde

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (10 mmol) in ethanol (20 mL).

-

Cool the flask in an ice bath to a temperature below 5°C.

-

Slowly add a 10% aqueous solution of NaOH (5 mL) dropwise to the stirred solution while maintaining the low temperature.[3]

-

To a dropping funnel, add acetaldehyde (12 mmol) diluted with a small amount of ethanol.

-

Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low.[2]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, and then allow it to warm to room temperature and stir for another 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure p-methoxycinnamaldehyde.

The Wittig Reaction: Precision in Alkene Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes with a high degree of control over the location of the double bond.[5][6] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[7] For the synthesis of substituted cinnamaldehydes, a substituted benzaldehyde is reacted with an appropriate phosphorus ylide.

The "Why" Behind the Ylide: Mechanism and Stereoselectivity

The reaction begins with the deprotonation of a phosphonium salt by a strong base (e.g., n-butyllithium or sodium ethoxide) to generate the nucleophilic phosphorus ylide.[7][8] The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[8]

A key advantage of the Wittig reaction is the potential for stereoselectivity. The stereochemical outcome (E or Z-alkene) is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to the thermodynamically more stable E-isomer (trans), which is typically desired for cinnamaldehydes. Unstabilized ylides tend to give the Z-isomer (cis).[8]

Experimental Protocol: General Procedure for Wittig Synthesis of Substituted Cinnamaldehydes

This protocol provides a general framework for the synthesis of substituted cinnamaldehydes via the Wittig reaction.

Materials:

-

Substituted benzyltriphenylphosphonium halide (Wittig salt)

-

Anhydrous ethanol or THF

-

Strong base (e.g., 2.5 M Sodium ethoxide solution in ethanol)

-

Substituted benzaldehyde

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Schlenk flask or similar reaction vessel

Procedure:

-

Under an inert atmosphere, dissolve the substituted benzyltriphenylphosphonium halide in anhydrous ethanol in a Schlenk flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the sodium ethoxide solution via syringe to the stirred solution. Allow the mixture to stir for 15-20 minutes to ensure complete ylide formation.[8][9]

-

In a separate flask, dissolve the substituted benzaldehyde in anhydrous ethanol.

-

Add the aldehyde solution dropwise to the ylide mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the progress by TLC.[8]

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product and triphenylphosphine oxide.

-

Filter the crude product and wash with cold ethanol.

-

Purify the product by column chromatography or recrystallization to separate the cinnamaldehyde derivative from the triphenylphosphine oxide byproduct.

Caption: The Wittig reaction pathway for cinnamaldehyde synthesis.

Palladium-Catalyzed Oxidative Heck Reaction: A Modern Approach

The oxidative Heck reaction has emerged as a mild and selective method for the synthesis of cinnamaldehyde derivatives.[5][10] This palladium(II)-catalyzed reaction involves the coupling of an arylboronic acid with acrolein.[5] A key advantage of this method is its tolerance of a wide range of functional groups on the arylboronic acid, allowing for the synthesis of diverse substituted cinnamaldehydes.[10]

The Catalytic Cycle: A Symphony of Palladium Oxidation States

The reaction proceeds through a Pd(II)/Pd(0) catalytic cycle. The Pd(II) catalyst first undergoes transmetalation with the arylboronic acid. The resulting arylpalladium(II) species then coordinates to acrolein, followed by migratory insertion of the aryl group onto the double bond. Subsequent β-hydride elimination releases the cinnamaldehyde product and a hydridopalladium(II) species. The final step is the reoxidation of the resulting Pd(0) back to the active Pd(II) catalyst by an oxidant, such as p-benzoquinone or molecular oxygen.[5]

Experimental Protocol: Microwave-Assisted Oxidative Heck Reaction

Microwave irradiation can significantly accelerate the reaction, offering a more efficient protocol.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,9-dimethyl-1,10-phenanthroline (dmphen)

-

Acetonitrile

-

Acrolein

-

p-Benzoquinone (p-bzq)

-

Substituted arylboronic acid

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a small vial, dissolve Pd(OAc)₂ (0.010 equiv) and dmphen (0.010 equiv) in acetonitrile (1 mL) and stir for 30 minutes at room temperature to form the catalyst-ligand mixture.[5]

-

In a 2-5 mL microwave vial, add acrolein (15 equiv), p-benzoquinone (0.5 equiv), and the substituted arylboronic acid (1 equiv).[5]

-

Add the pre-mixed catalyst-ligand solution and an additional 1 mL of acetonitrile to the microwave vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 30 minutes.[5]

-

After cooling, evaporate the reaction mixture onto silica gel.

-

Purify the product by column chromatography on silica gel.

Caption: The catalytic cycle of the oxidative Heck reaction.

Oxidation of Cinnamyl Alcohols: A Greener Alternative

The oxidation of cinnamyl alcohols to their corresponding aldehydes represents a more environmentally friendly approach, particularly when using green oxidants like molecular oxygen or hydrogen peroxide.[11] Traditional methods often rely on stoichiometric and often toxic heavy-metal oxidants.

Catalyst and Oxidant Selection: The Key to Selectivity

A variety of catalytic systems have been developed for this transformation, including those based on platinum, palladium, gold, and silver.[11] The choice of catalyst and oxidant is crucial for achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid. For instance, bimetallic catalysts such as Pt-Bi have shown high selectivity for cinnamaldehyde formation using hydrogen peroxide as the oxidant. Silver-cobalt bimetallic nanoparticles supported on functionalized carbon nanotubes have also demonstrated high efficiency and selectivity with O₂ as the oxidant.[11]

Experimental Protocol: PCC Oxidation of Cinnamyl Alcohol

Pyridinium chlorochromate (PCC) is a reliable and effective reagent for the oxidation of primary alcohols to aldehydes.

Materials:

-

Cinnamyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Methylene chloride (CH₂Cl₂)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

Procedure:

-

In a round-bottom flask, prepare a suspension of PCC (15 mmol) in methylene chloride (20 mL).[12]

-

Dissolve cinnamyl alcohol (15 mmol) in methylene chloride (15 mL) and place it in an addition funnel.[12]

-

Add the alcohol solution dropwise to the stirred PCC suspension.

-

After the addition is complete, gently heat the reaction mixture to reflux for 20 minutes.[12]

-

Cool the mixture to room temperature and decant the solvent from the black tarry residue.

-

Rinse the residue twice with small portions of methylene chloride.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude cinnamaldehyde.

-

The product can be further purified by column chromatography or by forming a solid bisulfite adduct, which can be filtered and then treated with acid to regenerate the pure aldehyde.[12]

Vilsmeier-Haack Reaction: A Niche but Useful Method

The Vilsmeier-Haack reaction is a formylation reaction that can be used to synthesize cinnamaldehydes from substituted styrenes.[13][14] The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[14][15]

Mechanism: Electrophilic Attack on the Alkene

The Vilsmeier reagent is a weak electrophile that reacts with electron-rich alkenes.[15] The reaction with styrene involves the electrophilic attack of the Vilsmeier reagent on the double bond, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of Styrene

Materials:

-

Styrene

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

In a beaker placed in an ice bath, add DMF (5 mL).

-

Slowly add POCl₃ (1 mL) dropwise to the stirred DMF, keeping the temperature below 5°C to form the Vilsmeier reagent.[13]

-

To the prepared reagent, add styrene (2 mL) dropwise while maintaining the temperature below 10°C.[13]

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Slowly pour the reaction mixture into ice-cold water with stirring.

-

Extract the aqueous mixture with dichloromethane (2 x 10 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude cinnamaldehyde.

-

The product can be purified by distillation or recrystallization from ethanol if necessary.[13]

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Claisen-Schmidt | Substituted benzaldehyde, aliphatic aldehyde/ketone | Base (e.g., NaOH, KOH) | Moderate to High[3] | Simple, cost-effective, readily available starting materials.[3] | Potential for side reactions (Cannizzaro, self-condensation).[2] |

| Wittig Reaction | Substituted benzaldehyde, phosphonium ylide | Strong base (e.g., n-BuLi) | Good to High[3] | High regioselectivity, good control over double bond formation.[3] | Requires preparation of the Wittig reagent, stoichiometric byproduct (triphenylphosphine oxide) can be difficult to remove.[3] |

| Oxidative Heck | Substituted arylboronic acid, acrolein | Pd(II) catalyst, oxidant | Good to Excellent (43-92%)[5] | Mild reaction conditions, high selectivity, broad substrate scope.[5][10] | Requires a palladium catalyst and an oxidant. |

| Oxidation of Cinnamyl Alcohols | Substituted cinnamyl alcohol | Oxidant (e.g., PCC, H₂O₂, O₂) | Varies with catalyst and oxidant | Can be a "green" method with appropriate oxidants.[11] | Risk of over-oxidation to the carboxylic acid, some oxidants are toxic.[12] |

| Vilsmeier-Haack | Substituted styrene | DMF, POCl₃ | Moderate | A direct formylation method for styrenes. | The Vilsmeier reagent is moisture-sensitive, and the reaction may not be suitable for all substituted styrenes. |

Characterization of Substituted Cinnamaldehydes

The successful synthesis of a substituted cinnamaldehyde should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy:

-

Aldehydic proton: A characteristic doublet typically appears in the downfield region, around δ 9.5-9.8 ppm.

-

Vinylic protons: The two protons of the α,β-unsaturated system appear as doublets or doublets of doublets in the region of δ 6.5-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration.

-

Aromatic protons: The signals for the aromatic protons will appear in the region of δ 7.0-8.0 ppm, with their multiplicity and chemical shifts dependent on the substitution pattern.

¹³C NMR Spectroscopy:

-

Carbonyl carbon: The aldehyde carbonyl carbon gives a signal in the highly deshielded region of δ 190-195 ppm.

-

Vinylic carbons: The carbons of the double bond typically resonate between δ 125-155 ppm.

-

Aromatic carbons: The signals for the aromatic carbons appear in the range of δ 120-160 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band for the aldehyde carbonyl group is observed around 1670-1700 cm⁻¹.

-

C=C stretch: The stretching vibration of the conjugated double bond appears around 1620-1640 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands can often be observed around 2720 and 2820 cm⁻¹.

-

=C-H bend (trans): A strong out-of-plane bending vibration for the trans-alkene is typically seen around 970 cm⁻¹.

Conclusion

The synthesis of substituted cinnamaldehydes can be achieved through a variety of methods, each with its own set of advantages and limitations. The Claisen-Schmidt condensation remains a popular choice for its simplicity and cost-effectiveness. The Wittig reaction offers excellent control over alkene geometry, while the oxidative Heck reaction provides a modern and versatile approach with broad substrate scope. The oxidation of cinnamyl alcohols presents a greener alternative, and the Vilsmeier-Haack reaction offers a niche route from styrenes. The selection of the most appropriate synthetic strategy will depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the importance of factors such as stereoselectivity and green chemistry principles. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful synthesis of this important class of compounds.

References

[3] A Comparative Guide to the Synthetic Efficiency of Routes to p-Methoxycinnamaldehyde. (2025). Benchchem. [5] Nordqvist, A., Björkelid, C., Andaloussi, M., Johnson, K., Larhed, M., & Åqvist, J. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(21), 8986–8998. [8] Wittig Reaction. (2012). OpenBU, Boston University. [12] PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. (n.d.). Studylib. [16] Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. (2025). PMC. [17] Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. (2023). RSC Blogs. [18] Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. (n.d.). RSC Publishing. [10] Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (2011). The Journal of Organic Chemistry. [2] Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. (n.d.). Benchchem. [6] A Wittig Reaction of Trans-Cinnamaldehyde. (n.d.). Scribd. [13] Need help with Vilsmeier-Haack reaction with styrene into cinnamaldyhe. (2025). Reddit. [19] Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. (2023). The Royal Society of Chemistry. [20] Cinnamon Oil: An Alternate and Inexpensive Resource for Green Chemistry Experiments in Organic Chemistry Laboratory. (2024). Green Chemistry Teaching and Learning Community (GCTLC). [9] Wittig Reaction of cinnamaldehyde. (2008). ChemSpider Synthetic Pages. [1] Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. (2011). SciSpace. [21] A Green Process for Selective Hydrolysis of Cinnamaldehyde in Water to Natural Benzaldehyde by Using Ti and Zn Modified Hydrotalcites as Catalysts. (2019). ResearchGate. [14] Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. [22] Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). PMC. [23] Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water. (n.d.). Google Patents. [7] Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [24] Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Catalytic oxidation of cinnamyl alcohol to cinnamaldehyde using hydrogen peroxide. (n.d.). Google Scholar. [25] Synthesis of substituted cinnamaldehydes 25 a‐p. (n.d.). ResearchGate. [26] Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (n.d.). Journal UIN Jakarta. [27] Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (2022). ResearchGate. [11] Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. (n.d.). MDPI. [28] Oxidation of cinnamyl alcohol and cinnamaldehyde with cofactor recycling. (n.d.). ResearchGate. [29] Oxidation of cinnamyl alcohol to cinnamaldehyde and cinnamic acid. (n.d.). ResearchGate. [30] Green synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation of benzaldehyde with propanal over Mg–Zr mixed oxide supported on HMS. (n.d.). ResearchGate. [15] Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [31] trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum. (n.d.). ChemicalBook. [32] ¹³C NMR spectrum of cinnamaldehyde. (n.d.). ResearchGate. [33] Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. (2025). ResearchGate. [34] gHMQC NMR Spectrum. (n.d.). Utah Chemistry. [35] 4 - Organic Syntheses Procedure. (n.d.). [36] 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441). (n.d.). [37] Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). OUCI. [38] Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2025). ResearchGate. [4] Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. [39] A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). NIH. [40] NMR Assignment of cinnamaldehyde. (2022). Chemistry Stack Exchange.

Sources

- 1. (PDF) Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. (2011) | Anneli Nordqvist | 54 Citations [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. open.bu.edu [open.bu.edu]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. studylib.net [studylib.net]

- 13. reddit.com [reddit.com]

- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. gctlc.org [gctlc.org]

- 21. researchgate.net [researchgate.net]

- 22. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN1260194C - Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water - Google Patents [patents.google.com]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. chemistry.utah.edu [chemistry.utah.edu]

- 35. Organic Syntheses Procedure [orgsyn.org]

- 36. hmdb.ca [hmdb.ca]

- 37. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis [ouci.dntb.gov.ua]

- 38. researchgate.net [researchgate.net]

- 39. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 40. chemistry.stackexchange.com [chemistry.stackexchange.com]

A-Comprehensive-Guide-to-the-Reactivity-of-the-Aldehyde-Group-in-Cinnamaldehydes-for-Drug-Development-Professionals

Abstract

Cinnamaldehyde, the principal bioactive constituent of cinnamon bark oil, presents a fascinating scaffold for medicinal chemistry and drug development.[1][2] Its unique α,β-unsaturated aldehyde structure confers a duality of chemical reactivity, making it a versatile starting point for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth technical exploration of the aldehyde group's reactivity within the cinnamaldehyde framework. We will dissect the electronic and steric factors governing its chemical behavior, detail key transformations, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively harness the synthetic potential of cinnamaldehydes in the pursuit of innovative pharmaceuticals.[3][4]

The Unique Chemical Architecture of Cinnamaldehyde

The Cinnamaldehyde Scaffold: Structure and Electronic Properties

trans-Cinnamaldehyde consists of a phenyl ring connected to an aldehyde functional group via an unsaturated ethylene bridge.[5] This extended π-conjugated system is the primary determinant of its chemical personality. The phenyl group, the C=C double bond, and the C=O double bond are all planar, allowing for efficient delocalization of π-electrons across the entire molecule.

The aldehyde group (-CHO) itself is highly polarized due to the significant electronegativity difference between the oxygen and carbon atoms. This renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. However, in cinnamaldehyde, this electrophilicity is modulated by the conjugated system.

The Aldehyde Group within a Conjugated System: A Duality of Reactivity

The reactivity of cinnamaldehyde is not confined to the aldehyde carbon alone. The extended conjugation creates two primary electrophilic centers, a phenomenon crucial for synthetic diversification.[6]

-

1,2-Addition (Direct Addition): Nucleophilic attack directly at the electrophilic carbonyl carbon (C1).

-

1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack at the β-carbon (C3) of the α,β-unsaturated system.[1]

The choice between these two pathways is a delicate balance influenced by the nature of the nucleophile, the reaction conditions (e.g., temperature, solvent), and the presence of catalysts. "Hard" nucleophiles (e.g., Grignard reagents, LiAlH₄) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., thiols, amines, cuprates) typically favor 1,4-addition. Understanding and controlling this regioselectivity is paramount in drug design.

Below is a diagram illustrating the key reactive sites on the cinnamaldehyde molecule.

Caption: Key electrophilic sites in cinnamaldehyde for nucleophilic attack.

Schiff Base Formation: A Gateway to Bioactive Imines

One of the most synthetically valuable reactions of the cinnamaldehyde aldehyde group is its condensation with primary amines to form Schiff bases (or imines).[7] These compounds are not merely derivatives but often exhibit enhanced or entirely new biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9]

Mechanism and pH-Dependence

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield the imine. The process is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. However, at very low pH, the amine nucleophile becomes protonated and non-nucleophilic, shutting down the reaction. Therefore, the reaction is typically carried out in a mildly acidic medium (pH 4-5) to achieve an optimal rate.

Caption: Workflow for the acid-catalyzed synthesis of a Schiff base from cinnamaldehyde.

Protocol: Synthesis and Characterization of a Cinnamaldehyde-derived Schiff Base

This protocol describes a representative synthesis of a Schiff base from trans-cinnamaldehyde and aniline.

Materials:

-

trans-Cinnamaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Beaker, ice bath

Procedure:

-

Reactant Dissolution: Dissolve cinnamaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: In a separate container, dissolve aniline (1.0 eq) in absolute ethanol and add it dropwise to the stirring cinnamaldehyde solution at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product. Ethanol is a suitable solvent as it solubilizes both reactants and is relatively easy to remove post-reaction.

-

-

Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The Schiff base product, being less soluble in ethanol than the reactants, will often precipitate.

-

Purification: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in vacuo.

-

Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as FTIR (look for the appearance of the C=N stretch around 1625-1600 cm⁻¹ and the disappearance of the C=O and N-H stretches), ¹H NMR, and Mass Spectrometry.

Oxidation and Reduction: Modulating the Pharmacophore

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in drug development for altering the polarity, hydrogen bonding capability, and metabolic stability of a lead compound.

Selective Reduction to Cinnamyl Alcohol

The selective reduction of the carbonyl group without affecting the conjugated C=C double bond is a critical transformation, yielding cinnamyl alcohol, a valuable fragrance and pharmaceutical intermediate.[5][10][11] The challenge lies in preventing the concomitant reduction of the alkene.

Classical reducing agents like LiAlH₄ can reduce both functional groups.[10] However, milder and more selective reagents are preferred. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is often effective. For even higher selectivity, specialized reagents or catalytic systems are employed.[10][12] Recent studies have shown that nanometric alkali metal hydrides, such as nano-LiH, can achieve excellent selectivity (>99%) and conversion for this transformation under mild conditions.[10][12]

Oxidation to Cinnamic Acid

Conversely, the aldehyde can be oxidized to cinnamic acid. Cinnamic acid and its derivatives are themselves an important class of bioactive molecules. Mild oxidizing agents like Tollens' reagent or Fehling's solution can achieve this transformation.[2] For larger-scale synthesis, catalytic aerobic oxidation using oxygen or air as the oxidant is a greener and more atom-economical approach.[13][14] Platinum nanoparticles supported on silica have been shown to be effective catalysts for the base-free aerobic oxidation of cinnamaldehyde to cinnamic acid.[14] It is also known that cinnamaldehyde can auto-oxidize to cinnamic acid upon prolonged exposure to air.[5][15]

Data Presentation: Comparison of Common Redox Agents

| Reagent/System | Target Product | Selectivity (C=O vs C=C) | Typical Conditions | Field-Proven Insight |

| NaBH₄ | Cinnamyl Alcohol | Good to Moderate | Ethanol, 0°C to RT | Cost-effective and operationally simple for initial screening. Over-reduction to hydrocinnamyl alcohol can occur. |

| LiAlH₄ | 3-phenylpropan-1-ol | Poor | Anhydrous THF/Ether, 0°C | Highly reactive, non-selective. Reduces both C=O and C=C. Requires stringent anhydrous conditions. |

| Nano-LiH [10] | Cinnamyl Alcohol | Excellent (>99%)[10] | Refluxing THF[11] | Offers exceptional selectivity and high conversion, ideal for high-purity synthesis. Requires inert atmosphere techniques.[10] |

| Tollens' Reagent [2] | Cinnamic Acid | Excellent | Aqueous NH₃, Ag₂O | A classic qualitative test, but also useful for small-scale selective oxidation without affecting the C=C bond.[2] |

| Pt/Silica + O₂ [14] | Cinnamic Acid | Excellent | Toluene, 90°C, O₂ flow[14] | A green, catalytic method suitable for scale-up. Catalyst stability and reusability are key advantages. |

The Aldehyde's Role in Michael Addition

While not a direct reaction of the aldehyde group itself, the aldehyde's powerful electron-withdrawing nature is what activates the conjugated system for Michael (1,4-) addition.[16][17][18] Through resonance, it delocalizes electron density from the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and enolates.

This reactivity is biologically significant, as it is believed to be a primary mechanism by which cinnamaldehyde exerts some of its antimicrobial and anticancer effects—by covalently modifying and inactivating key proteins.[19]

Caption: The aldehyde group activates the β-carbon for Michael addition via resonance.

Conclusion: Harnessing Cinnamaldehyde's Reactivity in Drug Design

The aldehyde group in cinnamaldehyde is a versatile chemical handle that offers multiple avenues for molecular diversification. Its reactivity can be precisely controlled to achieve direct nucleophilic additions, form bioactive Schiff bases, or be transformed into alcohols and carboxylic acids. Furthermore, its profound electronic influence activates the entire conjugated system, enabling strategic Michael additions. For the drug development professional, a thorough understanding of these reaction pathways, their mechanisms, and the protocols to control them is essential. By leveraging this chemical toolbox, the cinnamaldehyde scaffold can be effectively modified to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.[20]

References

-

Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Available at: ResearchGate. [Link]

-

Scribd. (n.d.). Cinnamaldehydes As Aldehydes | PDF. Scribd. [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Wikipedia. [Link]

-

Yu, C., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Publishing. [Link]

-

Girma, G. (2025). How does cinnamaldehyde react with oxidizing agents? - Blog. GINIFAB. [Link]

-

Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. ResearchGate. [Link]

-

Fan, Y. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. SciSpace. [Link]

-

Sciencemadness Discussion Board. (2009). cinnamic acid. Sciencemadness.org. [Link]

-

Durndell, L. J., et al. (2018). Platinum catalysed aerobic selective oxidation of cinnamaldehyde to cinnamic acid. CORE. [Link]

-

ACS Publications. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A. [Link]

-

Core Pioneer 24. (n.d.). Unlocking the Potential: Cinnamaldehyde in Pharmaceutical Innovations. cp-24.io. [Link]

-

PubMed Central. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC. [Link]

-

PubMed. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. PubMed. [Link]

-

MDPI. (n.d.). Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells. MDPI. [Link]

-

ResearchGate. (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the production of cinnamic acid.

-

PubMed Central. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. PMC. [Link]

-

PubMed Central. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. PMC. [Link]

-

ResearchGate. (n.d.). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. ResearchGate. [Link]

-

Mohammad, M. Q. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. International Journal of Advanced Research. [Link]

-

PubMed Central. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. PMC. [Link]

-

Quora. (2018). What is the chemical reaction of cinnamaldehye and acetone? Quora. [Link]

-

ResearchGate. (2017). (PDF) Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. [Link]

-

Semantic Scholar. (2018). Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion. Semantic Scholar. [Link]

-

IJISRT. (2023). Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application. IJISRT. [Link]

-

NCERT. (n.d.). Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]

-

ACS Publications. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry. [Link]

-

Bendola Publishing. (n.d.). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing. [Link]

-

ResearchGate. (n.d.). Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. ResearchGate. [Link]

-

Journal UIN Jakarta. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Journal UIN Jakarta. [Link]

-

PubMed Central. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. PMC. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. How does cinnamaldehyde react with oxidizing agents? - Blog [sinoshiny.com]

- 3. nbinno.com [nbinno.com]

- 4. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. (2006) | Yinheng Fan [scispace.com]

- 13. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Sciencemadness Discussion Board - cinnamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Acetoxy-3-methoxycinnamaldehyde in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Acetoxy-3-methoxycinnamaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various common organic solvents, and provides a detailed experimental protocol for precise quantitative determination.

Introduction: Understanding this compound

This compound, with a molecular weight of 220.22 g/mol and a melting point of 97-100 °C, is a derivative of cinnamaldehyde.[1][2][3][4][5] Its structure incorporates a phenyl ring, an α,β-unsaturated aldehyde, a methoxy group, and an acetoxy (ester) group. This combination of functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as chemical synthesis, formulation development, and biological assays.

The molecular structure, with both polar (ester, aldehyde, methoxy) and non-polar (benzene ring, hydrocarbon backbone) regions, suggests a nuanced solubility profile. Understanding this profile is essential for designing reaction conditions, purification strategies, and delivery systems.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6][7][8] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Several factors influence the solubility of this compound:

-

Polarity: The presence of the carbonyl (C=O) groups in the aldehyde and ester functions, along with the ether linkage of the methoxy group, introduces polarity. These groups can participate in dipole-dipole interactions.[4][9][10] Solvents with similar polarity are more likely to be effective.

-

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors (like -OH or -NH), the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors.[9][11][12][13] Therefore, it can form hydrogen bonds with protic solvents like alcohols.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate.[7] The relatively planar structure of the benzene ring in this compound may facilitate packing in a crystal lattice, requiring more energy for dissolution.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[7] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[1][14] HSP theory decomposes the total cohesion energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). A solute is predicted to be soluble in a solvent when their Hansen parameters are similar. While the specific HSP for this compound are not published, they can be estimated using computational methods.

Predicted Solubility in Common Organic Solvents

In the absence of experimentally determined quantitative data, we can predict the qualitative solubility of this compound in a range of common organic solvents based on their polarity and the principles discussed above.

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 1.88 | Non-polar | Low | The significant polarity of the solute due to its functional groups makes it incompatible with the non-polar nature of hexane. |

| Toluene | 2.38 | Non-polar (Aromatic) | Moderate | The aromatic ring in toluene can interact favorably with the phenyl group of the solute via π-π stacking, potentially leading to better solubility than in aliphatic non-polar solvents. |

| Dichloromethane (DCM) | 9.08 | Polar aprotic | High | DCM is a good solvent for many organic compounds with moderate polarity. It can engage in dipole-dipole interactions with the solute. |

| Ethyl Acetate | 6.02 | Polar aprotic | High | As an ester, ethyl acetate has similar functional groups to the solute, promoting "like dissolves like" interactions.[8][15] |

| Acetone | 20.7 | Polar aprotic | High | The highly polar carbonyl group of acetone can effectively solvate the polar regions of the solute.[9][10] |

| Isopropanol | 19.9 | Polar protic | Moderate to High | The ability of isopropanol to act as a hydrogen bond donor will facilitate interaction with the oxygen atoms of the solute. Its hydrocarbon character also aids in solvating the non-polar parts of the molecule. |

| Ethanol | 24.5 | Polar protic | Moderate to High | Similar to isopropanol, ethanol can form hydrogen bonds and has a good balance of polar and non-polar characteristics. |

| Methanol | 32.7 | Polar protic | Moderate | While highly polar and a good hydrogen bond donor, the smaller non-polar part of methanol might be less effective at solvating the entire molecule compared to ethanol or isopropanol. |

| Water | 80.1 | Polar protic | Low | The large non-polar benzene ring and hydrocarbon backbone will likely dominate, leading to poor aqueous solubility, a common trait for cinnamaldehyde derivatives.[9][11][16] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry is a reliable and widely used technique.[15][17][18][19][20]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is generally adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[21][22]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-